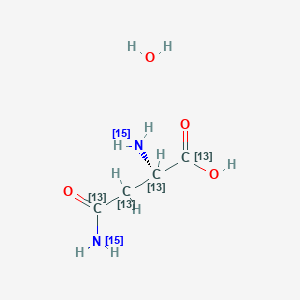
L-Asparagine-13C4, 15N2 Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine-13C4,15N2 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-13C4,15N2 (monohydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the isotopes and the integrity of the L-Asparagine structure .
Industrial Production Methods
Industrial production of L-Asparagine-13C4,15N2 (monohydrate) involves large-scale synthesis using isotopically labeled starting materials. The process includes purification steps to achieve high isotopic purity and chemical purity. The final product is often characterized by techniques such as mass spectrometry and NMR to confirm the incorporation of the isotopes and the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine-13C4,15N2 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Replacement of the amide group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include aspartic acid, asparaginol, and various substituted derivatives of L-Asparagine .
Applications De Recherche Scientifique
L-Asparagine-13C4,15N2 (monohydrate) has a wide range of scientific research applications, including:
Mécanisme D'action
L-Asparagine-13C4,15N2 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. It is involved in the synthesis of proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of asparagine within cells and tissues, providing insights into its metabolic role and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparagine-13C4,15N2,d3 (monohydrate): A deuterium-labeled variant of L-Asparagine-13C4,15N2 (monohydrate).
L-Asparagine-13C4,15N2,d8: Another deuterium-labeled variant with additional deuterium atoms.
L-Asparagine-4-13C monohydrate: Labeled with carbon-13 at a specific position.
Uniqueness
L-Asparagine-13C4,15N2 (monohydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing a comprehensive tool for studying metabolic pathways and protein interactions. This dual labeling offers more detailed information compared to single-labeled compounds .
Activité Biologique
L-Asparagine-13C4, 15N2 hydrate is a stable isotope-labeled form of the non-essential amino acid L-asparagine. This compound is utilized extensively in metabolic studies, particularly in the fields of proteomics and metabolomics. Its unique isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems.
- Molecular Formula : C4H8N2O3
- Molecular Weight : 156.09 g/mol
- CAS Number (Labeled) : 202406-87-9
- CAS Number (Unlabeled) : 5794-13-8
- Purity : 98% .
Applications in Biological Research
This compound serves multiple roles in biological research, particularly in:
- Metabolism Studies : Asparagine is crucial for nitrogen metabolism and amino acid biosynthesis. Its labeled form allows researchers to trace its incorporation into proteins and other metabolites.
- NMR Investigations : The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of proteins and nucleic acids, providing insights into molecular interactions and conformational changes .
Metabolic Pathways
L-Asparagine participates in several key metabolic pathways:
- Protein Synthesis : As an amino acid, it is a building block for protein synthesis.
- Nitrogen Transport : It plays a role in nitrogen transport between tissues.
- Neurotransmitter Synthesis : Asparagine is involved in the synthesis of neurotransmitters, influencing neuronal signaling pathways .
Case Studies
- Cancer Metabolism :
- Neurodegenerative Diseases :
- Immune Response :
Table 1: Biological Effects of this compound
Propriétés
Formule moléculaire |
C4H10N2O4 |
|---|---|
Poids moléculaire |
156.09 g/mol |
Nom IUPAC |
(2S)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
Clé InChI |
RBMGJIZCEWRQES-KNBQNQHASA-N |
SMILES isomérique |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O |
SMILES canonique |
C(C(C(=O)O)N)C(=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















